molecular formula C17H24N4 B11844055 7-Quinazolinamine, 2-methyl-N-(2-methylpropyl)-4-(1-pyrrolidinyl)- CAS No. 646450-80-8

7-Quinazolinamine, 2-methyl-N-(2-methylpropyl)-4-(1-pyrrolidinyl)-

Cat. No.: B11844055
CAS No.: 646450-80-8
M. Wt: 284.4 g/mol
InChI Key: MVSFQACIHFWJGN-UHFFFAOYSA-N
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Description

N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinazoline core with pyrrolidine in the presence of a suitable base such as potassium carbonate.

    Alkylation: The isobutyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves optimizing the reaction conditions to achieve high yields and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, bases like potassium carbonate, solvents such as dimethylformamide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Antimicrobial Activity: The compound exhibits antimicrobial properties and is being researched for its effectiveness against various bacterial and fungal strains.

    Pharmacology: It is investigated for its potential as a therapeutic agent in treating inflammatory diseases and neurological disorders.

Mechanism of Action

The mechanism of action of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in disease pathways, such as kinases and G-protein-coupled receptors.

    Pathways Involved: It modulates signaling pathways that regulate cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: shares structural similarities with other quinazoline derivatives such as:

Uniqueness

    N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties compared to other quinazoline derivatives.

Biological Activity

7-Quinazolinamine, 2-methyl-N-(2-methylpropyl)-4-(1-pyrrolidinyl)- (CAS No. 646450-80-8) is a synthetic organic compound belonging to the quinazoline family. Quinazoline derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyDetails
Molecular Formula C17H24N4
Molecular Weight 284.4 g/mol
IUPAC Name 2-methyl-N-(2-methylpropyl)-4-(1-pyrrolidinyl)quinazolin-7-amine
CAS Number 646450-80-8

The biological activity of 7-Quinazolinamine is primarily attributed to its interactions with various molecular targets:

  • Inhibition of Kinases : The compound exhibits inhibitory activity against several kinases involved in cancer cell proliferation and survival pathways. This includes targeting the PI3K/Akt/mTOR pathway, which plays a crucial role in regulating cell growth and metabolism .
  • Tubulin Polymerization Inhibition : Similar to other quinazoline derivatives, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research indicates that 7-Quinazolinamine demonstrates significant anticancer properties:

  • Cytotoxicity : In vitro studies have revealed that the compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, derivatives within the quinazoline family have shown subnanomolar GI50 values in certain studies .
  • Selectivity : The compound appears to selectively target cancer cells while exhibiting lower toxicity towards non-tumoral cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer potential, 7-Quinazolinamine has been evaluated for antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains, suggesting its potential use in treating infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, thereby offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazoline derivatives similar to 7-Quinazolinamine:

  • Study on Tubulin Inhibitors : A study highlighted the effectiveness of certain quinazoline derivatives as tubulin polymerization inhibitors, demonstrating their potential as novel chemotherapeutic agents against cancer .
  • Antiproliferative Activity : Research on related compounds showed that modifications at specific positions on the quinazoline structure could enhance antiproliferative activity while maintaining selectivity for cancer cells .
  • Mechanistic Insights : Computational studies have provided insights into the binding affinities of quinazoline derivatives to target proteins involved in cancer pathways, supporting their development as targeted therapies .

Properties

CAS No.

646450-80-8

Molecular Formula

C17H24N4

Molecular Weight

284.4 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-4-pyrrolidin-1-ylquinazolin-7-amine

InChI

InChI=1S/C17H24N4/c1-12(2)11-18-14-6-7-15-16(10-14)19-13(3)20-17(15)21-8-4-5-9-21/h6-7,10,12,18H,4-5,8-9,11H2,1-3H3

InChI Key

MVSFQACIHFWJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)NCC(C)C)C(=N1)N3CCCC3

Origin of Product

United States

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